molecular formula C14H10ClN5O2S B5717321 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole

1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole

Cat. No. B5717321
M. Wt: 347.8 g/mol
InChI Key: QYYYEBDMERBEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tetrazole derivative that exhibits unique properties, making it a promising candidate for use in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins, including topoisomerase II, carbonic anhydrase, and cholinesterase. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole has been shown to exhibit both biochemical and physiological effects. It has been demonstrated to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce cell death in cancer cells and to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole is its versatility in various scientific research applications. It exhibits a wide range of biological activities, making it a promising candidate for use in drug discovery and medicinal chemistry. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole. One potential direction is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its potential applications in material science, including its use in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole involves the reaction of 4-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 4-nitrobenzyl mercaptan. The final product is obtained by recrystallization from ethanol. The synthesis method has been well-established, and the compound can be synthesized in good yields with high purity.

properties

IUPAC Name

1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S/c15-11-3-7-12(8-4-11)19-14(16-17-18-19)23-9-10-1-5-13(6-2-10)20(21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYYEBDMERBEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6265550

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.